molecular formula C17H27NO4S B2394452 N-butyl-3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propane-1-sulfonamide CAS No. 946314-94-9

N-butyl-3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propane-1-sulfonamide

Cat. No. B2394452
CAS RN: 946314-94-9
M. Wt: 341.47
InChI Key: PRCXOQDQHTWPBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propane-1-sulfonamide, also known as BDBOS, is a chemical compound that has gained significant attention in the scientific community due to its potential use in the development of new drugs. BDBOS is a sulfonamide derivative that has been synthesized through a complex chemical process.

Scientific Research Applications

Binding Study Using Fluorescent Probe Technique

The compound N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide has been utilized as a fluorescent probe to investigate the binding of p-hydroxybenzoic acid esters to bovine serum albumin. This research demonstrated a method capable of sensitive and rapid determination of binding mechanisms, providing insights into the hydrophobic nature of the binding process and identifying the primary binding sites for parabens on bovine serum albumin. The study contributes to our understanding of how certain chemicals interact with proteins, which is crucial for drug delivery systems and understanding drug-protein interactions (H. Jun, R. T. Mayer, C. Himel, L. Luzzi, 1971).

Oxidative Desulfurization of Diesel Fuel

In another application, Brønsted acidic ionic liquids, such as 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO4]), have been employed as extractants and catalysts for the desulfurization of diesel. This research highlights the efficiency of [BMIM][HSO4] in removing sulfur compounds from diesel, achieving up to 99.6% sulfur removal under specific conditions. The study showcases the potential of using ionic liquids for environmental remediation, particularly in reducing sulfur content in fuels to meet environmental standards (Hongshuai Gao, Chen Guo, J. Xing, Jun-mei Zhao, Huizhou Liu, 2010).

Synthesis and Antimicrobial Evaluation of Sulfonate Derivatives

Research into the synthesis of novel N-sulfonates has led to the development of compounds with potential antimicrobial properties. By introducing sulfopropyl and/or sulfobutyl groups into heterocyclic molecules, researchers have created quaternary ammonium salts that exhibited high activity against Gram-positive and Gram-negative bacteria, as well as fungi. This work contributes to the search for new antimicrobial agents, which is crucial in the fight against drug-resistant infections (A. Fadda, Rasha E El-Mekawy, Mohammed Taha AbdelAal, 2016).

properties

IUPAC Name

N-butyl-3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4S/c1-4-5-10-18-23(19,20)12-7-11-21-15-9-6-8-14-13-17(2,3)22-16(14)15/h6,8-9,18H,4-5,7,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCXOQDQHTWPBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)CCCOC1=CC=CC2=C1OC(C2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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